cis-(5-Amino-cyclohex-3-enyl)-methanol
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Overview
Description
cis-(5-Amino-cyclohex-3-enyl)-methanol: is an organic compound characterized by a cyclohexene ring substituted with an amino group and a hydroxymethyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(5-Amino-cyclohex-3-enyl)-methanol typically involves the following steps:
Cyclohexene Formation: Starting from a suitable precursor, cyclohexene can be synthesized through hydrogenation of benzene or by other methods.
Amino Group Introduction:
Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-(5-Amino-cyclohex-3-enyl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to form cyclohexane derivatives.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
cis-(5-Amino-cyclohex-3-enyl)-methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-(5-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
cis-(5-Amino-cyclohex-3-enyl)-methanol can be compared with other similar compounds, such as:
trans-(5-Amino-cyclohex-3-enyl)-methanol: Differing in the spatial arrangement of substituents, leading to different chemical and biological properties.
cis-(5-Hydroxy-cyclohex-3-enyl)-methanol: Differing in the functional group, which affects reactivity and applications.
cis-(5-Amino-cyclohex-3-enyl)-ethanol: Differing in the length of the carbon chain, influencing solubility and reactivity.
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(1S,5S)-5-aminocyclohex-3-en-1-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(4-7)5-9/h1,3,6-7,9H,2,4-5,8H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSRTKPKEPJBMN-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@H]1CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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